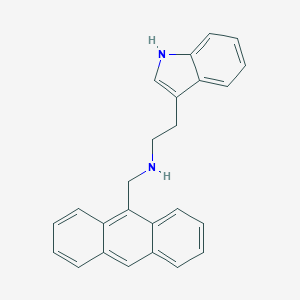
2-(3-Bromophenyl)-6-chloro-4-phenylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Bromophenyl)-6-chloro-4-phenylquinoline is a chemical compound that belongs to the quinoline family. It has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been studied extensively for its various pharmacological properties, including anti-inflammatory, anti-cancer, and anti-microbial activities.
Wissenschaftliche Forschungsanwendungen
2-(3-Bromophenyl)-6-chloro-4-phenylquinoline has been studied extensively for its various pharmacological properties. It has been shown to possess potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. This compound has also been found to exhibit anti-cancer activity by inducing apoptosis in cancer cells. Additionally, 2-(3-Bromophenyl)-6-chloro-4-phenylquinoline has been shown to possess anti-microbial activity against a wide range of microorganisms, including bacteria and fungi.
Wirkmechanismus
The exact mechanism of action of 2-(3-Bromophenyl)-6-chloro-4-phenylquinoline is not fully understood. However, it is believed to exert its pharmacological effects by modulating various signaling pathways in the cell. For example, it has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. Additionally, this compound has been found to activate the p53 signaling pathway, which is involved in the regulation of cell cycle and apoptosis.
Biochemical and Physiological Effects
2-(3-Bromophenyl)-6-chloro-4-phenylquinoline has been shown to have various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. This compound has also been found to induce apoptosis in cancer cells by activating the p53 signaling pathway. Additionally, 2-(3-Bromophenyl)-6-chloro-4-phenylquinoline has been shown to possess anti-microbial activity by inhibiting the growth of various microorganisms.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(3-Bromophenyl)-6-chloro-4-phenylquinoline in lab experiments is its potent pharmacological activity. This compound has been found to possess anti-inflammatory, anti-cancer, and anti-microbial activities, which make it a promising candidate for drug development. Additionally, the synthesis of 2-(3-Bromophenyl)-6-chloro-4-phenylquinoline is relatively straightforward, which makes it readily available for lab experiments.
One of the limitations of using 2-(3-Bromophenyl)-6-chloro-4-phenylquinoline in lab experiments is its potential toxicity. This compound has been found to exhibit cytotoxicity against normal cells at high concentrations. Additionally, its mechanism of action is not fully understood, which makes it difficult to predict its potential side effects.
Zukünftige Richtungen
There are several future directions for the research on 2-(3-Bromophenyl)-6-chloro-4-phenylquinoline. One of the areas of interest is the development of more potent and selective analogs of this compound for drug development. Additionally, the mechanism of action of 2-(3-Bromophenyl)-6-chloro-4-phenylquinoline needs to be further elucidated to understand its potential therapeutic applications fully. Furthermore, the potential side effects of this compound need to be investigated to ensure its safety for human use.
Conclusion
In conclusion, 2-(3-Bromophenyl)-6-chloro-4-phenylquinoline is a promising compound that has gained significant attention in the field of medicinal chemistry. It possesses potent pharmacological activities, including anti-inflammatory, anti-cancer, and anti-microbial activities. The synthesis of this compound is relatively straightforward, making it readily available for lab experiments. However, its potential toxicity and mechanism of action need to be further investigated to ensure its safety and efficacy for human use.
Synthesemethoden
The synthesis of 2-(3-Bromophenyl)-6-chloro-4-phenylquinoline involves the reaction of 3-bromobenzaldehyde with 2-amino-4-chlorobenzophenone in the presence of a base catalyst. The reaction proceeds through a condensation reaction, followed by cyclization to form the quinoline ring. The final product is obtained after purification through recrystallization.
Eigenschaften
Molekularformel |
C21H13BrClN |
|---|---|
Molekulargewicht |
394.7 g/mol |
IUPAC-Name |
2-(3-bromophenyl)-6-chloro-4-phenylquinoline |
InChI |
InChI=1S/C21H13BrClN/c22-16-8-4-7-15(11-16)21-13-18(14-5-2-1-3-6-14)19-12-17(23)9-10-20(19)24-21/h1-13H |
InChI-Schlüssel |
WSSMOZGGOCXHIY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CC(=CC=C4)Br |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CC(=CC=C4)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(7-isopropyl-1,4a-dimethyl-1,2,3,4,4a,9,10,10a-octahydro-1-phenanthrenyl)methyl]-N-(1-pyrenylmethyl)amine](/img/structure/B290149.png)
![Ethyl 4-[(3-methoxybenzyl)amino]-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B290154.png)
![ethyl 4-[(1,3-dimethyl-1H-pyrazol-5-yl)amino]-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B290155.png)
![ethyl 4-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B290157.png)
![3-Phenyl-5,6,7,8-tetrafluoroisoxazolo[5,4-b]quinoline](/img/structure/B290158.png)
![5,6,7,8-tetrafluoro-1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline](/img/structure/B290161.png)

![dimethyl 7-phenyl-7H-dithieno[2,3-b:3,2-d]pyrrole-2,5-dicarboxylate](/img/structure/B290165.png)
![Dimethyl 7-[(4-methoxyphenyl)methyl]-5,9-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),3,10-tetraene-4,10-dicarboxylate](/img/structure/B290166.png)
![3,6-Bis(3,5-dimethoxyphenyl)-2,5-dihexyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B290167.png)
![1,5-Bis{2-[2-(methylsulfanyl)ethoxy]ethoxy}naphthalene](/img/structure/B290168.png)
![1,5-Bis{2-[(2-methoxyethyl)sulfanyl]ethoxy}naphthalene](/img/structure/B290169.png)
![2-{2-[(5-{[2-(2-Hydroxyethoxy)ethyl]sulfanyl}-1-naphthyl)sulfanyl]ethoxy}ethanol](/img/structure/B290170.png)
![1,4-Bis{2-[2-(methylsulfanyl)ethoxy]ethoxy}benzene](/img/structure/B290171.png)